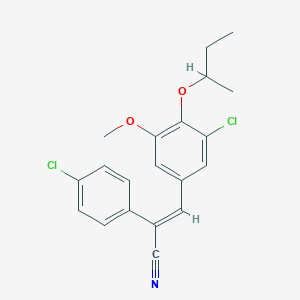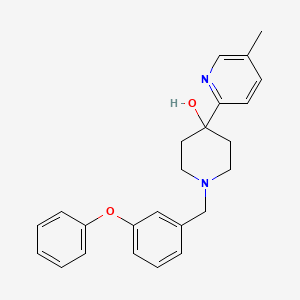
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as Boc-3-Cl-5-MeO-4'-CN-4-Cl-Ph, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are important for cell growth and division. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in lab experiments is its potential as an anticancer agent. It has shown activity against various cancer cell lines and may be useful in the development of new cancer treatments. Another advantage is its antimicrobial activity, which may be useful in the development of new antibiotics.
One limitation of using 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in lab experiments is its potential toxicity. It has been found to be toxic to some normal cells, and further studies are needed to determine its safety and efficacy. Another limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph. One direction is the further investigation of its mechanism of action. Understanding how 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph works at the molecular level may lead to the development of more effective cancer treatments.
Another direction is the development of new derivatives of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph. By modifying the structure of the compound, researchers may be able to improve its efficacy and reduce its toxicity.
Finally, further studies are needed to determine the safety and efficacy of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in vivo. Animal studies may provide valuable information on the compound's pharmacokinetics and potential side effects.
Conclusion
In conclusion, 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph is a chemical compound that has potential applications in the field of medicinal chemistry. It has shown activity against various cancer cell lines and has antimicrobial properties. Further studies are needed to fully understand its mechanism of action and determine its safety and efficacy. The development of new derivatives of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph may lead to the development of more effective cancer treatments and antibiotics.
Synthesemethoden
The synthesis of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph involves the reaction of 3-(4-bromo-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile with sec-butyl lithium and tert-butyl nitrite. This reaction results in the formation of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which is then treated with hydrochloric acid to yield 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph.
Wissenschaftliche Forschungsanwendungen
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anticancer properties and has been tested against various cancer cell lines. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has also been studied for its potential use as an antimicrobial agent, as it has shown activity against bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO2/c1-4-13(2)25-20-18(22)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(21)8-6-15/h5-11,13H,4H2,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLOPKRPJRZLFQ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5305200.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)

![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)

![4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)